molecular formula C18H17N5O3 B2649170 4-methoxy-1-methyl-6-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,6-dihydropyridine-3-carboxamide CAS No. 2097927-28-9

4-methoxy-1-methyl-6-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2649170
CAS No.: 2097927-28-9
M. Wt: 351.366
InChI Key: OKPSRQMGYCGSKI-UHFFFAOYSA-N
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Description

4-methoxy-1-methyl-6-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a pyridine and pyrazine moiety, which are known to contribute to its biological activity.

Scientific Research Applications

4-methoxy-1-methyl-6-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases due to its dihydropyridine core.

    Industry: Used in the development of new materials with specific electronic or photonic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-methyl-6-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under reflux conditions.

    Introduction of the Pyridine and Pyrazine Moieties: This step often involves nucleophilic substitution reactions where the pyridine and pyrazine rings are introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

    Methoxylation and Methylation: These functional groups can be introduced through standard methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms could help in the precise control of reaction conditions and the minimization of by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: The methoxy and methyl groups can be substituted under appropriate conditions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its interaction with biological targets. The dihydropyridine core is known to interact with calcium channels, potentially modulating their activity. The pyridine and pyrazine moieties can interact with various enzymes and receptors, influencing their activity through competitive inhibition or allosteric modulation.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine used as a calcium channel blocker.

    Amlodipine: A dihydropyridine with a similar mechanism of action but different pharmacokinetic properties.

    Nicardipine: Similar in structure but with different substituents leading to varied biological activity.

Uniqueness

4-methoxy-1-methyl-6-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,6-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-methoxy-1-methyl-6-oxo-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c1-23-11-13(15(26-2)9-16(23)24)18(25)22-10-14-17(21-8-7-20-14)12-3-5-19-6-4-12/h3-9,11H,10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPSRQMGYCGSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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